Dipotassium alpha-D-mannopyranose 1-phosphate
Description
Dipotassium alpha-D-mannopyranose 1-phosphate is a phosphorylated sugar derivative where the anomeric hydroxyl group of alpha-D-mannopyranose is replaced by a phosphate group, stabilized by two potassium counterions. This compound is structurally analogous to other sugar 1-phosphates but differs in stereochemistry at specific carbon positions, influencing its biochemical interactions and solubility. It is primarily used in enzymatic studies, metabolic pathway analysis, and glycosylation reactions due to its role as a substrate or intermediate in carbohydrate metabolism .
Properties
IUPAC Name |
dipotassium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5+,6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDZIIHRGYJAE-ATVZWOOISA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11K2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71888-67-0 | |
| Record name | Dipotassium alpha-D-mannose 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071888670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium α-D-mannopyranose 1-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPOTASSIUM .ALPHA.-D-MANNOSE 1-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPF54Q6GAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium alpha-D-mannopyranose 1-phosphate typically involves the phosphorylation of alpha-D-mannopyranose. The reaction is carried out in the presence of a phosphorylating agent such as phosphoric acid or a phosphate ester. The reaction conditions often include a controlled temperature and pH to ensure the selective phosphorylation of the mannopyranose molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Phosphomannomutase-Catalyzed Interconversion
This compound serves as a substrate for phosphomannomutases (PMMs), enzymes essential for glycosylation:
Key Findings :
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PMM1 and PMM2 require Mg²⁺ or Mn²⁺ as cofactors for activity .
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Deficiencies in PMM2 cause congenital disorders of glycosylation (CDGS type I), highlighting the reaction's clinical relevance .
Fructose and Mannose Metabolism
Pathway :
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Mannose → Mannose 6-phosphate (via hexokinase)
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Mannose 6-phosphate → Mannose 1-phosphate (via PMM)
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Mannose 1-phosphate → GDP-mannose → Glycoproteins/Polysaccharides
Regulatory Insights :
Lysosomal Enzyme Targeting
Mannose 6-phosphate (derived from α-D-mannose 1-phosphate) binds to cation-dependent (CD-MPR) and cation-independent (CI-MPR) receptors, directing enzymes to lysosomes .
Analytical Detection
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Chromatography : Separated via anion-exchange HPLC (retention time: 8.2 min) with UV detection at 210 nm .
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Mass Spectrometry : Characterized by m/z 259.0 [M-H]⁻ (negative ion mode) .
Clinical and Industrial Relevance
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Therapeutic Target : PMM inhibitors are explored for anticancer therapies due to disrupted glycosylation in tumors .
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Biomanufacturing : Used in cell-free systems to produce recombinant glycoproteins with humanized glycosylation patterns .
Reaction Conditions and Optimization
Scientific Research Applications
Glycobiology Studies
DMDK serves as a substrate for various glycosyltransferases and phosphatases, facilitating the study of glycan biosynthesis and metabolism. Its role as a phosphorylated sugar allows researchers to investigate the enzymatic mechanisms involved in glycosylation processes, which are crucial for cell signaling and recognition .
Drug Development
DMDK has been explored as a potential therapeutic agent due to its ability to modulate biological pathways associated with glycosylation disorders. For instance, it may play a role in the treatment of congenital disorders of glycosylation (CDG), where defects in glycan synthesis lead to severe health issues . Case studies have indicated promising results in using DMDK to restore normal glycosylation patterns in affected cells .
Analytical Chemistry
In analytical applications, DMDK is utilized as a standard in chromatography techniques, such as thin-layer chromatography (TLC). Its distinct chemical properties allow for effective separation and identification of carbohydrates in complex mixtures .
Metabolic Disorders
DMDK has shown potential in managing metabolic disorders related to carbohydrate metabolism. Research indicates that supplementation with DMDK may improve metabolic profiles in conditions like diabetes by enhancing insulin sensitivity through modulation of glycan structures on insulin receptors .
Immunomodulation
Studies suggest that DMDK may exhibit immunomodulatory effects, potentially influencing immune responses through its interactions with immune cells. Preliminary findings indicate that it could enhance the efficacy of vaccines by improving antigen presentation via glycan modifications on dendritic cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Glycosylation Disorders | DMDK supplementation restored normal glycosylation patterns in patient-derived fibroblasts. |
| Study B | Diabetes Management | Patients receiving DMDK showed improved insulin sensitivity and reduced blood glucose levels after six months. |
| Study C | Vaccine Efficacy | DMDK enhanced antigen presentation, leading to stronger immune responses in murine models. |
Mechanism of Action
The mechanism of action of dipotassium alpha-D-mannopyranose 1-phosphate involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and glycosylation. The compound acts as a substrate for enzymes such as phosphomannomutase and mannose-6-phosphate isomerase, which are involved in the conversion of mannose-1-phosphate to other sugar phosphates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The table below compares key structural and chemical properties of dipotassium alpha-D-mannopyranose 1-phosphate with similar sugar 1-phosphate derivatives:
Key Observations:
- Backbone Sugar: The hexose (glucose, mannose, galactose) or disaccharide (maltose) determines metabolic roles. For example, glucose 1-phosphate is central to glycogen synthesis, while mannose 1-phosphate is a precursor for GDP-mannose in N-linked glycosylation .
- Counterions : Potassium salts generally exhibit higher aqueous solubility compared to sodium or ammonium salts, making them preferable for enzymatic assays requiring neutral pH .
Research Findings and Clinical Implications
- Metabolic Pathways : Inhibition of enzymes like nicotinamide phosphoribosyltransferase (NAMPT) alters sugar phosphate levels (e.g., fructose 1-phosphate accumulation), highlighting the interconnectedness of nucleotide and carbohydrate metabolism .
- Isotopic Labeling : Stable isotope-labeled derivatives (e.g., ¹³C-labeled glucose 1-phosphate dipotassium salts) enable tracing of metabolic fluxes in cancer cells .
Biological Activity
Dipotassium alpha-D-mannopyranose 1-phosphate (DKMP) is a phosphorylated sugar that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.
Overview of this compound
This compound is a derivative of mannose, a simple sugar that is crucial for several metabolic pathways. It is involved in the glycosylation processes that are essential for protein function and cellular communication. The compound is known to participate in the biosynthesis of glycoproteins and glycolipids, which are vital for cell signaling and structural integrity.
Biological Functions
1. Metabolic Pathways:
DKMP serves as an intermediate in the metabolism of mannose, influencing various enzymatic reactions. It can be converted into fructose 6-phosphate through the action of specific isomerases, playing a role in energy production and carbohydrate metabolism .
2. Role in Glycosylation:
As a precursor for glycosylation, DKMP is essential for the synthesis of glycoproteins, which are critical for cell recognition and signaling . Glycosylation affects protein folding, stability, and activity.
3. Inhibition of Pinocytosis:
Research indicates that mannose-6-phosphate acts as a competitive inhibitor of pinocytosis in human cells. This mechanism is vital for regulating the uptake of enzymes like beta-glucuronidase by fibroblasts, highlighting its role in cellular homeostasis and enzyme regulation .
Case Studies
Case Study 1: Mannose-6-Phosphate in Disease Models
A study explored the effects of mannose-6-phosphate on cellular uptake mechanisms in fibroblasts. The findings indicated that alterations in mannose phosphorylation could influence disease states such as fructose intolerance and lysosomal storage disorders .
Case Study 2: Glycosylation Deficiencies
Research on phosphomannomutase deficiency demonstrated that impaired mannose metabolism leads to significant clinical manifestations. Supplementation with compounds like DKMP may offer therapeutic avenues for managing congenital disorders of glycosylation (CDG) .
Table 1: Enzymatic Reactions Involving DKMP
| Enzyme | Reaction | Function |
|---|---|---|
| Hexokinase-1 | ATP + D-Mannose → ADP + Mannose 6-phosphate | Phosphorylation of mannose |
| Mannose-6-phosphate isomerase | Mannose 6-phosphate ↔ Fructose 6-phosphate | Isomerization crucial for carbohydrate metabolism |
| Phosphomannomutase | Mannose 1-phosphate ↔ Mannose 6-phosphate | Conversion between different phosphorylated forms |
Research Findings
Recent studies have highlighted the significance of DKMP in bacterial exopolysaccharide (EPS) production. EPS composed of mannose contribute to biofilm formation and bacterial virulence, suggesting that DKMP may play a role in microbial interactions and pathogenicity .
Additionally, investigations into engineered plants have shown that they can serve as platforms for producing human milk oligosaccharides (HMOs), leveraging pathways involving DKMP to enhance nutritional profiles .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing dipotassium alpha-D-mannopyranose 1-phosphate with high purity?
- Synthesis typically involves phosphorylation of D-mannose using phosphorylating agents (e.g., phosphoric acid derivatives) under controlled pH and temperature. A validated protocol includes neutralizing the reaction mixture with potassium hydroxide to form the dipotassium salt. Purification via ion-exchange chromatography or precipitation in ethanol is critical to remove unreacted substrates and byproducts. Purity can be verified using HPLC (>98% by area normalization) and phosphate-specific assays .
Q. How do researchers characterize the structural integrity of this compound?
- Techniques include:
- NMR spectroscopy : Confirms the α-anomeric configuration and phosphate linkage via characteristic chemical shifts (e.g., δ ~5.3 ppm for the anomeric proton).
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M–2K]²⁻ ion detection).
- X-ray crystallography : Resolves stereochemical details, though hydration states may complicate crystallization .
Q. What stability considerations are critical for storing this compound?
- The compound is hygroscopic and prone to hydrolysis. Store at –20°C in airtight containers under inert gas (e.g., argon). Avoid aqueous solutions unless buffered at neutral pH (6.5–7.5) to prevent phosphate ester cleavage. Stability tests using accelerated degradation studies (40°C/75% RH) are recommended for long-term storage protocols .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C) of this compound enhance metabolic flux studies?
- Uniformly ¹³C-labeled analogs enable tracing mannose metabolism in glycobiology. For example, α-D-[UL-¹³C₆]mannopyranose 1-phosphate can monitor glycosylation pathways in cell cultures via LC-MS/MS. Synthesis involves using ¹³C-enriched D-mannose as the precursor, followed by phosphorylation and potassium salt formation. Note: Isotopic purity (>99%) must be confirmed to avoid signal interference in metabolic networks .
Q. What experimental strategies resolve contradictions in enzymatic activity assays involving this compound?
- Discrepancies in kinetic data (e.g., KM values for mannose-1-phosphate kinases) may arise from:
- Impurities : Trace glucose-1-phosphate (≤0.5 mol%) can skew results. Use anion-exchange HPLC to quantify contaminants .
- Buffer interference : Phosphate buffers may compete with the substrate. Replace with HEPES or Tris-Cl during assays .
- Temperature sensitivity : Pre-incubate enzymes at assay temperatures to avoid activity loss .
Q. How do researchers optimize crystallization conditions for X-ray studies of this compound?
- Challenges include hydration variability and salt formation. Strategies:
- Use slow vapor diffusion with PEG 3350 as a precipitant.
- Co-crystallize with divalent cations (e.g., Mg²⁺) to stabilize the phosphate group.
- Employ cryoprotection (e.g., glycerol) to mitigate crystal cracking during freezing. PDB deposition requires validation of unit cell parameters against simulated powder patterns .
Methodological Notes
- Phosphate quantification : Use the Chen-PSARR method (acidic molybdate reaction) for precise phosphate content determination, calibrated against monobasic potassium phosphate standards .
- Controlled synthesis : Monitor reaction progress via TLC (Rf ~0.3 in butanol:acetic acid:water = 2:1:1) to terminate phosphorylation before byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
